
Plakortolide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakortolide H is a natural product found in Plakortis with data available.
Applications De Recherche Scientifique
1. Biosynthesis and Structural Analysis
Plakortolides, including Plakortolide H, have been a subject of interest due to their unique biosynthesis and structural properties. A study by Yong et al. (2011) on the Australian marine sponge Plakinastrella clathrata revealed the isolation of new compounds including plakortolides, which were structurally elucidated through extensive spectroscopic analysis (Yong et al., 2011). This research offers insights into the biosynthetic pathways and structural diversity of plakortolides.
2. Inhibitory Activity Against Pathogens
Plakortolides have demonstrated potential in inhibiting the growth of pathogens. Perry et al. (2001) identified cyclic peroxides including plakortolides from Plakinastrella onkodes, which exhibited potent inhibitory activity against the protozoan Toxoplasma gondii, representing a novel avenue for marine-derived natural products in combating parasitic infections (Perry et al., 2001).
3. Cytotoxic Properties and Anticancer Potential
The cytotoxic properties of plakortolides, including this compound, have been explored for their potential in cancer treatment. Varoglu et al. (1995) reported that Plakortolide E exhibited selective potency against melanoma and breast tumor cell lines (Varoglu et al., 1995). This highlights the potential of plakortolides as candidates for developing anticancer therapies.
4. Synthetic Studies
Synthetic studies of plakortolides have been conducted to understand their complex molecular structures and potential applications. Barnych and Vatèle (2012) achieved the total synthesis of seco-plakortolide E and (-)-ent-plakortolide I, providing valuable insights into the structural and stereochemical aspects of these compounds (Barnych & Vatèle, 2012).
5. Antimicrobial and Antitumor Activities
Plakortolides have shown promising antimicrobial and antitumor activities. Rudi et al. (2003) isolated new compounds from the sponge Plakortis aff simplex, including plakortolides H and I, which displayed significant activity against a range of tumor cells, indicating their potential in antimicrobial and antitumor applications (Rudi et al., 2003).
Propriétés
Formule moléculaire |
C25H32O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(3R,4aS,7aS)-3,4a-dimethyl-3-[(2E,4E,9E)-2-methyl-10-phenyldeca-2,4,9-trienyl]-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C25H32O4/c1-20(13-9-6-4-5-7-10-14-21-15-11-8-12-16-21)18-24(2)19-25(3)22(28-29-24)17-23(26)27-25/h6,8-16,22H,4-5,7,17-19H2,1-3H3/b9-6+,14-10+,20-13+/t22-,24+,25-/m0/s1 |
Clé InChI |
CPCDZHAAYWQQMM-BFTVFCNYSA-N |
SMILES isomérique |
C/C(=C\C=C\CCC/C=C/C1=CC=CC=C1)/C[C@@]2(C[C@]3([C@H](CC(=O)O3)OO2)C)C |
SMILES canonique |
CC(=CC=CCCCC=CC1=CC=CC=C1)CC2(CC3(C(CC(=O)O3)OO2)C)C |
Synonymes |
plakortolide H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



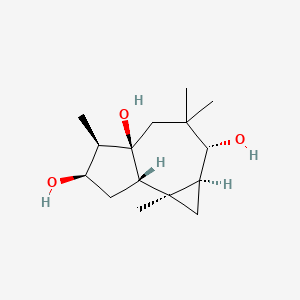
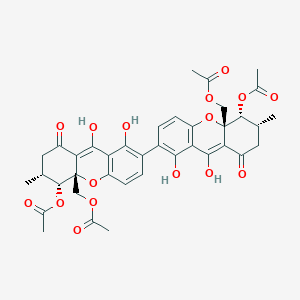

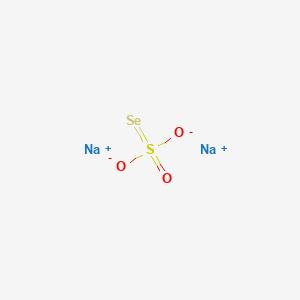
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
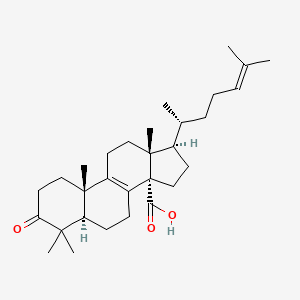
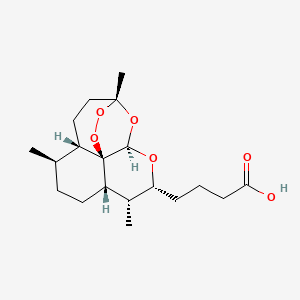
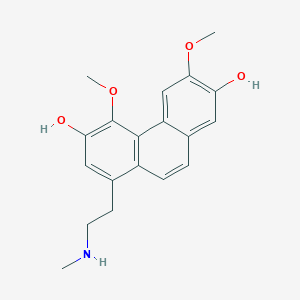
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)